

Triallylamine (CAS No. 102-70-5): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Triallylamine*

Cat. No.: *B089441*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallylamine (N,N-di-2-propenyl-2-propen-1-amine), a tertiary amine with the CAS number 102-70-5, is a versatile and reactive organic compound. Its unique structure, featuring three allyl groups attached to a central nitrogen atom, imparts a range of useful properties, making it a valuable intermediate and building block in various chemical syntheses. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, reactivity, and applications of **triallylamine**, with a focus on its relevance to researchers and professionals in the fields of chemistry and drug development. Detailed experimental protocols for its synthesis and key reactions, along with comprehensive spectroscopic data, are presented to facilitate its practical application in the laboratory.

Chemical and Physical Properties

Triallylamine is a colorless to pale yellow liquid with a characteristic fish-like or ammoniacal odor.^{[1][2]} It is a flammable and corrosive substance that requires careful handling.^[1] The key physical and chemical properties of **triallylamine** are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	102-70-5	[1]
Molecular Formula	C ₉ H ₁₅ N	[1]
Molecular Weight	137.23 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Fish-like, ammoniacal	[1]
Boiling Point	150-151 °C	[1]
Melting Point	-70 °C	[1]
Density	0.809 g/cm ³ at 20°C	[1]
Flash Point	31 °C (87.8 °F) - closed cup	[1]
Refractive Index (n ²⁰ /D)	1.451	[1]
Vapor Pressure	90 mmHg at 80 °C	[3]
Water Solubility	Slightly soluble	[1]
Solubility in Organic Solvents	Soluble in ethanol, diethyl ether, acetone, and benzene	[1]
pKa (conjugate acid)	8.31	[1]
Stability	Stable under normal conditions. Flammable. Incompatible with strong oxidizing agents.	[1]

Synthesis and Purification

Synthesis of Triallylamine

Triallylamine is typically synthesized via the reaction of allyl chloride with ammonia under elevated temperature and pressure.[\[1\]](#)[\[4\]](#) This reaction also produces monoallylamine and diallylamine as byproducts.[\[1\]](#)

Experimental Protocol: Synthesis of **Triallylamine**

- Materials:

- Allyl chloride (98% by weight)
- Aqueous ammonia/methanol solution (12% by weight)
- Paraformaldehyde (92% by weight)
- Aqueous hydroxylamine sulfate solution (24% by weight)
- Sulfuric acid (35% by weight)
- Aqueous sodium hydroxide solution (27% by weight)
- Stainless steel autoclave

- Procedure:

- Charge a stainless steel autoclave with 3.91 parts by weight of allyl chloride, 4.89 parts by weight of paraformaldehyde, and 28.4 parts by weight of an aqueous 12 wt% ammonia/methanol solution.[4]
- Stir the mixture at 40°C for 3 hours, then at 50°C for 2 hours, and finally at 70°C for 1 hour to facilitate the reaction.[4]
- After the reaction, add 51.3 parts by weight of an aqueous 24 wt% hydroxylamine sulfate solution and 22.7 parts by weight of 35 wt% sulfuric acid to the reaction mixture to adjust the pH to 0.8.[4] Stir the mixture at 40°C for 30 minutes.[4]
- Subsequently, add 61.3 parts by weight of an aqueous 27 wt% sodium hydroxide solution to adjust the pH to 13.[4]
- The resulting mixture contains allylamine, diallylamine, and **triallylamine**, which can be separated by fractional distillation.[4][5]

- Note: This protocol primarily yields allylamine, with smaller amounts of diallylamine and **triallylamine**.^[4] To increase the yield of **triallylamine**, the reaction conditions, such as the molar ratio of reactants, can be adjusted.

Purification

Purification of **triallylamine** is typically achieved by fractional distillation.^[5] Due to its basic nature, drying agents such as solid potassium hydroxide or sodium hydroxide can be used to remove residual water before distillation.^[6]

Experimental Protocol: Purification by Fractional Distillation

- Materials:
 - Crude **triallylamine**
 - Solid potassium hydroxide or sodium hydroxide
 - Distillation apparatus with a fractionating column
- Procedure:
 - Dry the crude **triallylamine** over solid potassium hydroxide or sodium hydroxide for several hours to remove water.^[6]
 - Filter the dried amine into a distillation flask.
 - Set up a fractional distillation apparatus.
 - Carefully heat the distillation flask. Collect the fraction that distills at the boiling point of **triallylamine** (150-151 °C).

Reactivity and Applications

The presence of both a tertiary amine and three reactive allyl groups makes **triallylamine** a versatile reagent in organic synthesis.

Organic Synthesis

Triallylamine serves as a key building block for the synthesis of various organic compounds.

- Synthesis of Quinolines: **Triallylamine** reacts with primary aromatic amines in the presence of a ruthenium catalyst to form 2-ethyl-3-methylquinolines.[1][7]
- Synthesis of Organometallic Compounds: It undergoes hydrozirconation followed by transmetalation with germanium tetrachloride to produce 1-aza-5-germa-5-chlorobicyclo[3.3.3]undecane.[1][8] This intermediate can be further functionalized by reacting with Grignard or organolithium reagents.[1]
- Cycloaddition Reactions: **Triallylamine** participates in cycloaddition reactions with fluorinated 1,3,4-oxadiazoles to yield octahydro-2,7-methanofuro[3,2-c]pyridines.[1][9]

Polymer Chemistry

Triallylamine is widely used in the field of polymer chemistry.

- Cross-linking Agent: It is employed as a cross-linking agent in the production of polymers and resins, enhancing their mechanical and thermal properties.[1]
- Catalyst and Initiator: **Triallylamine** can act as a catalyst in the production of polyesters and as an initiator for the polymerization of butadiene.[1]
- Intermediate for Ion-Exchange Resins: It serves as an intermediate in the synthesis of ion-exchange resins.[1]

Drug Development and Pharmaceuticals

While not a drug itself, **triallylamine** is a useful intermediate in the synthesis of pharmaceutical compounds.[10] Its reactive functional groups allow for the construction of complex molecular architectures found in some active pharmaceutical ingredients.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The ^1H NMR spectrum of **triallylamine** is characterized by signals corresponding to the protons of the allyl groups. The spectrum typically shows multiplets for the vinyl protons

and a doublet for the methylene protons adjacent to the nitrogen.

- ^{13}C NMR: The ^{13}C NMR spectrum provides information about the carbon skeleton. The spectrum will show distinct signals for the methylene carbons attached to the nitrogen and the vinyl carbons of the allyl groups.

^1H NMR (CDCl_3)	^{13}C NMR (CDCl_3)
δ (ppm)	δ (ppm)
~5.8 (m, 3H, $-\text{CH}=\text{CH}_2$)	~135 ($\text{C}=\text{CH}_2$)
~5.1 (m, 6H, $-\text{CH}=\text{CH}_2$)	~116 ($\text{C}=\text{CH}_2$)
~3.1 (d, 6H, $-\text{N}-\text{CH}_2-$)	~56 ($-\text{N}-\text{CH}_2-$)

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

As a tertiary amine, the IR spectrum of **triallylamine** does not show the characteristic N-H stretching bands typically seen for primary and secondary amines.[\[11\]](#) Key absorption bands include:

- C-H stretching (sp^2): $\sim 3080 \text{ cm}^{-1}$
- C-H stretching (sp^3): $\sim 2980\text{-}2800 \text{ cm}^{-1}$
- C=C stretching: $\sim 1645 \text{ cm}^{-1}$
- C-N stretching: $\sim 1150 \text{ cm}^{-1}$
- $=\text{C}-\text{H}$ bending (out-of-plane): ~ 995 and 915 cm^{-1}

Mass Spectrometry (MS)

The mass spectrum of **triallylamine** will show a molecular ion peak (M^+) at m/z 137. The fragmentation pattern is dominated by the cleavage of the C-C bond beta to the nitrogen atom

(α -cleavage), leading to the formation of a stable iminium ion.[12]

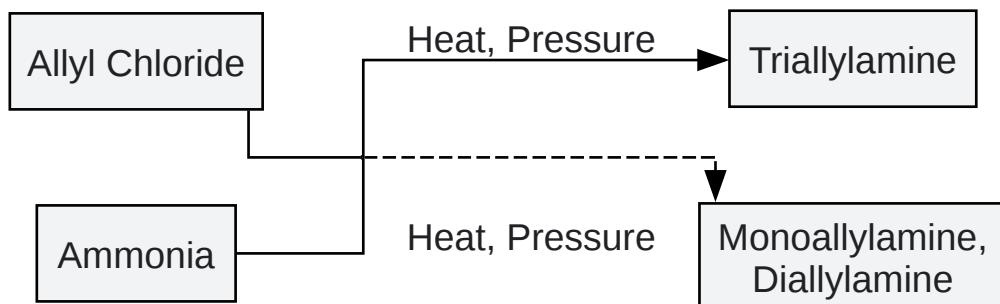
Safety and Handling

Triallylamine is a flammable liquid and is corrosive.[1] It is also toxic if inhaled, ingested, or in contact with skin.[13]

- **Handling:** Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] All equipment used when handling the product must be grounded to prevent static discharge.[13]
- **Storage:** Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed. Store separately from strong oxidizing agents and acids.[1]
- **First Aid:**
 - **Skin Contact:** Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.
 - **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
 - **Inhalation:** Move the victim to fresh air. If not breathing, give artificial respiration.
 - **Ingestion:** Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.
 - In all cases of exposure, seek immediate medical attention.

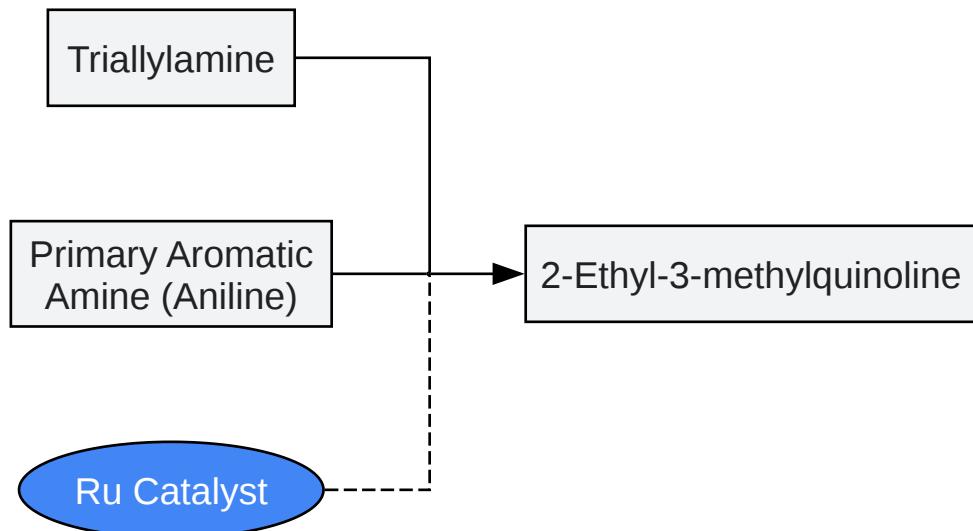
Visualizations

Synthesis of Triallylamine

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Caption: Synthesis of **Triallylamine** from Allyl Chloride and Ammonia.

Ruthenium-Catalyzed Quinoline Synthesis

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Caption: Ruthenium-Catalyzed Synthesis of 2-Ethyl-3-methylquinolines.

Conclusion

Triallylamine (CAS No. 102-70-5) is a highly versatile and reactive chemical intermediate with significant applications in organic synthesis and polymer chemistry. Its unique trifunctional nature allows for the construction of complex molecular structures, making it a valuable tool for researchers and scientists. This technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, and safe handling procedures, equipping professionals with the

necessary knowledge for its effective utilization in their research and development endeavors. The detailed experimental protocols and spectroscopic data further serve as a practical resource for laboratory applications.

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